molecular formula C36H41N3O6 B586516 Lercanidipine-d3 CAS No. 1190043-34-5

Lercanidipine-d3

Cat. No.: B586516
CAS No.: 1190043-34-5
M. Wt: 614.757
InChI Key: ZDXUKAKRHYTAKV-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lercanidipine-d3 (deuterated lercanidipine hydrochloride) is a stable isotope-labeled analog of lercanidipine, a third-generation dihydropyridine calcium channel blocker (DHP-CCB) used for hypertension treatment. The deuterium atoms replace three hydrogen atoms at the N-methyl group of the parent compound, enhancing its stability and utility as an internal standard (IS) in bioanalytical methods . With a molecular weight of 651.21 g/mol (C₃₆D₃H₃₈N₃O₆·HCl) and purity >95% (HPLC), it is widely employed in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to quantify lercanidipine in biological matrices like human plasma . Its deuterated structure minimizes metabolic interference and ion suppression, ensuring precise pharmacokinetic and bioequivalence studies .

Preparation Methods

Synthetic Routes and Deuterium Incorporation Strategies

Deuterium Labeling via H/D Exchange Reactions

The synthesis of lercanidipine-d3 typically targets deuterium substitution at the methylamino group of the 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl moiety. A widely adopted method involves H/D exchange using deuterated methanol (CD3OD) under acidic or catalytic conditions. For example, reaction of lercanidipine with CD3OD in the presence of palladium catalysts at 60–80°C facilitates selective deuteration at the methyl groups adjacent to the amino nitrogen . This approach achieves >99% isotopic enrichment, as confirmed by mass spectrometry .

Table 1: Key Reaction Parameters for H/D Exchange

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate exchange but risk decomposition
CatalystPd/C (5% w/w)Enhances reaction rate 3-fold
Reaction Time24–48 hoursProlonged duration ensures complete deuteration
SolventCD3ODActs as both solvent and deuterium source

Stepwise Synthesis from Deuterated Intermediates

An alternative route involves constructing the molecule from deuterated building blocks. The process begins with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol-d3, which is esterified with diketene to form a deuterated β-ketoester intermediate. Subsequent Hantzsch dihydropyridine synthesis with 3-nitrobenzaldehyde and methyl 3-aminocrotonate yields this compound . This method circumvents post-synthetic deuteration, achieving 98.5% atom D purity .

Industrial-Scale Production Techniques

Halogenation-Coupling Approach

Patent US7687653B2 outlines a scalable two-step process:

  • Halogenation : 2,6-Dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is treated with thionyl chloride in methylene chloride at −10°C to form the acyl chloride intermediate .

  • Coupling : The acyl chloride reacts with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol-d3 in n-heptane at 25–30°C for 2 hours, yielding this compound hydrochloride after crystallization .

Table 2: Industrial Process Metrics

StepYieldPurity (HPLC)Reaction Time
Halogenation92%95%4 hours
Coupling88%98%2 hours
Crystallization85%99.5%20 hours

Solvent Optimization for Large Batches

Industrial protocols prioritize solvents that balance reactivity and safety. Methylene chloride and n-heptane are favored for their low cost and ease of removal, though recent advancements explore cyclopentyl methyl ether as a greener alternative .

Purification and Quality Control Measures

Chromatographic Purification

Despite claims of "chromatography-free" processes in patents, analytical data reveal that flash chromatography (silica gel, chloroform:acetone 9:1) remains essential for removing diastereomeric impurities, particularly the 4R,6S isomer .

Crystallization Dynamics

Final purification employs anti-solvent crystallization. Adding ethyl acetate to a concentrated solution of this compound in methanol induces nucleation, producing pale yellow crystals with 99.5% chemical and isotopic purity . XRPD analysis confirms the absence of amorphous content, critical for stability .

Comparative Analysis of Preparation Methods

Yield vs. Isotopic Purity Tradeoffs

Table 3: Method Comparison

MethodAvg. YieldAtom D PurityScalability
H/D Exchange75%99.5%Moderate
Stepwise Synthesis68%98.5%High
Halogenation-Coupling85%99.2%Industrial

The halogenation-coupling method strikes the optimal balance, achieving 85% yield without compromising purity . However, H/D exchange remains preferred for small-scale syntheses requiring >99% deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Lercanidipine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Lercanidipine-d3 exerts its effects by blocking L-type and T-type calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The decrease in intracellular calcium levels reduces the contractile processes, resulting in lower blood pressure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Lercanidipine (Parent Compound)

  • Therapeutic Role : Marketed as a long-acting antihypertensive agent with renal protective effects .
  • Purity : 99.66% (reference standard) .
  • Clinical Data : Approved for clinical use, unlike its deuterated form .
  • Lipophilicity : High, necessitating specialized extraction methods (e.g., solid-phase extraction) to minimize matrix effects .

Lemildipine

  • Class : Second-generation DHP-CCB with shorter duration and lower lipophilicity.
  • Purity : 99.98%, comparable to lercanidipine-d3 .
  • Analytical Utility : Less commonly used as an IS due to structural dissimilarity to lercanidipine.

Comparison with Isotopic Variants

This compound is part of a family of deuterated and carbon-labeled analogs (Table 1):

Compound Isotopic Label CAS Number Purity Application
This compound HCl [²H₃] 1217740-02-7 >95% Primary IS for UPLC–MS/MS
[¹³C,²H₃]-Lercanidipine HCl [¹³C,²H₃] 1261397-71-0 >98% Metabolic stability studies
Lercanidipine Impurity A-D5 [²H₅] N/A N/A Quality control for impurities

Key Differences :

  • Labeling Position : [²H₃] in this compound targets the N-methyl group, while [¹³C,²H₃] variants are used for dual isotopic tracing.
  • Matrix Effects: this compound exhibits consistent matrix factors (0.98–1.04) across QC levels, outperforming non-deuterated analogs .

Comparison with Enantiomers

This compound exists as (R)- and (S)-enantiomers, differing in pharmacokinetic interactions:

Parameter (R)-Lercanidipine-d3 HCl (S)-Lercanidipine-d3 HCl
CAS Number 1217724-52-1 1217740-02-7
Binding Dynamics Alters L-type calcium channel conformation Optimizes calcium ion permeability
Analytical Use Rarely used as IS Preferred IS due to structural mimicry
Cost (1 mg) $304.00 $269.00

Comparison with Impurities and Degradants

This compound is distinct from synthesis-related impurities (Table 2):

Compound CAS Number Role in Analysis
Lercanidipine Ethyl Methyl Ester N/A Photodegradation product
Dehydro Lercanidipine HCl 887769-34-8 Oxidative degradant
This compound HCl 1217740-02-7 Internal standard

Analytical Impact : Impurities lack deuterium labels, leading to distinct retention times and ion fragmentation patterns in UPLC–MS/MS .

Analytical Performance Data

Table 3: Extraction Recovery of Lercanidipine and this compound

QC Level Lercanidipine Recovery (%) This compound Recovery (%)
HQC 98.6 97.5
LQC 94.3 96.7

Table 4: Matrix Factor Comparison

QC Level Lercanidipine Matrix Factor This compound Matrix Factor
HQC 1.03 0.98
LQC 1.03 1.01

Biological Activity

Lercanidipine-d3 is a deuterated form of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Lercanidipine

Lercanidipine is characterized by its high lipophilicity and vascular selectivity, which allow it to effectively penetrate smooth muscle cell membranes and exert prolonged therapeutic effects. Its unique pharmacokinetic profile includes a biphasic elimination with a terminal half-life of approximately 8-10 hours, allowing for once-daily dosing .

Lercanidipine exerts its antihypertensive effects primarily through the inhibition of L-type calcium channels in vascular smooth muscle. This action prevents calcium ions from entering cells, leading to vasodilation and reduced blood pressure. The drug also exhibits a lower negative inotropic effect compared to other CCBs, minimizing the risk of reflex tachycardia .

Key Pharmacological Properties:

  • High Lipophilicity : Facilitates membrane penetration and sustained action.
  • Vascular Selectivity : Targets vascular tissue more effectively than cardiac tissue.
  • Renal Protection : Demonstrated ability to reduce microalbuminuria and improve renal function in hypertensive models .

Clinical Efficacy

Lercanidipine has shown significant efficacy in various clinical settings:

  • Hypertension Management : It effectively reduces both systolic and diastolic blood pressure across different patient demographics, including the elderly and those with diabetes .
  • Renal Protection : In animal studies, lercanidipine has been shown to prevent renal damage associated with hypertension, maintaining normal plasma creatinine levels and reducing proteinuria .
  • Adverse Effects : The drug is well-tolerated, with a lower incidence of peripheral edema compared to other CCBs like amlodipine .

Pharmacokinetics and Bioavailability

Recent studies have employed advanced techniques such as LC-MS/MS for the quantification of this compound in human plasma. These methods have demonstrated high extraction recovery rates (>94%) and low variability in pharmacokinetic parameters among subjects .

ParameterValue
Cmax10 mg
Tmax2 hours
Terminal Half-Life8-10 hours
AUC0-tVariable across subjects

Case Studies

A notable case study reported the first overdose of lercanidipine, highlighting the importance of monitoring in clinical settings. The patient exhibited symptoms consistent with calcium channel blocker toxicity but was successfully managed with standard supportive care measures .

Properties

CAS No.

1190043-34-5

Molecular Formula

C36H41N3O6

Molecular Weight

614.757

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/i5D3

InChI Key

ZDXUKAKRHYTAKV-VPYROQPTSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Synonyms

1,​4-​Dihydro-​2,​6-​dimethyl-​4-​(3-​nitrophenyl)​-3,​5-​pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)​methyl-d3-amino]​-​1,​1-​dimethylethyl Methyl Ester;  Masnidipine-d3;  Zanidip-d3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.